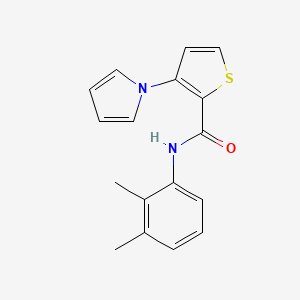

N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-12-6-5-7-14(13(12)2)18-17(20)16-15(8-11-21-16)19-9-3-4-10-19/h3-11H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGVYVFWJQJLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(C=CS2)N3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.

Attachment of the dimethylphenyl group: This step involves the coupling of the dimethylphenyl group to the thiophene ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide exhibit promising anticancer properties. For instance, the incorporation of thiophene and pyrrole structures has been linked to enhanced cytotoxicity against various cancer cell lines.

Case Study Example : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Thiophene derivatives are known for their ability to disrupt bacterial cell membranes, leading to cell death.

Data Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This table illustrates the compound's effectiveness against common bacterial strains, suggesting its potential utility in developing new antimicrobial agents .

Drug Delivery Systems

This compound has been explored as part of nanoparticle formulations for targeted drug delivery. The compound can be conjugated with nanoparticles to enhance the bioavailability and targeted action of therapeutic agents.

Case Study Example : Research highlighted the use of polymeric nanoparticles encapsulating this compound for the delivery of chemotherapeutics in a controlled manner. The study showed improved therapeutic outcomes and reduced side effects compared to traditional delivery methods .

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide, differing primarily in substituents and core modifications:

Key Comparative Analysis

Core Structure: Thiophene vs. Pyridine (e.g., ): Thiophene’s sulfur atom may enhance π-electron delocalization compared to pyridine’s nitrogen, affecting binding to aromatic receptors. Thiophenecarboxamide vs.

Substituent Effects: Electron-Withdrawing Groups (e.g., Fluorine, Methoxy): Fluorine in ’s compound likely improves metabolic stability and membrane permeability compared to the target’s methyl groups . Steric Bulk: The 2,3-dimethylphenyl group in the target compound may reduce solubility but increase selectivity by preventing non-specific interactions.

Biological Implications :

- Compounds with methoxy or fluorine substituents (e.g., ) are often prioritized in drug design for their balance of lipophilicity and metabolic resistance.

- Chloro-substituted acetamides (e.g., ) are common in agrochemicals, suggesting the target compound could be explored for pesticidal activity .

Research Findings and Inferences

Biological Activity

N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C17H16N2OS

- Molecular Weight : 296.38674 g/mol

- CAS Number : 71536813

The compound exhibits biological activity through various mechanisms, primarily involving the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Its structure suggests potential interactions with key proteins involved in these processes.

Biological Activity Overview

-

Anticancer Activity :

- Preliminary studies indicate that this compound may inhibit cancer cell growth. The compound's structural features suggest that it could interact with molecular targets involved in tumorigenesis.

- In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

-

Enzymatic Inhibition :

- The compound may act as an inhibitor of specific enzymes linked to cancer progression, such as phosphodiesterases (PDEs). PDE inhibitors are known for their role in regulating cellular signaling pathways that affect cell growth and survival.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies :

- Mechanistic Insights :

- Selectivity and Safety :

Q & A

Q. How can researchers validate the biological activity of this compound against potential off-target effects?

- Methodological Answer : Use high-throughput screening (HTS) panels (e.g., Eurofins Pharma Discovery) to assess selectivity across 100+ targets. CRISPR-Cas9 gene editing or siRNA knockdown confirms target-specific activity. In silico pharmacophore modeling (e.g., PharmaGist) predicts off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.